![molecular formula C12H17N5O2S B13106739 2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid CAS No. 91647-48-2](/img/structure/B13106739.png)
2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid is a chemical compound with the molecular formula C₁₂H₁₇N₅O₂S. It is known for its unique structure, which includes a purine base linked to a sulfanylacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid typically involves multiple steps, starting with the preparation of the purine base. The purine base is then functionalized with a sulfanylacetic acid group. Specific reaction conditions, such as temperature, pH, and solvents, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can have different properties and applications, expanding the utility of the compound .
Scientific Research Applications
2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering enzyme activity. These interactions can lead to various biological effects, making the compound a subject of interest in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-mercaptopurine: Similar purine base but lacks the sulfanylacetic acid group.
9-(3-Methylbutyl)adenine: Contains a similar side chain but different functional groups.
Sulfanylacetic acid derivatives: Various compounds with different substituents on the sulfanylacetic acid moiety
Uniqueness
2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid is unique due to its specific combination of a purine base and a sulfanylacetic acid group. This structure imparts distinct chemical and biological properties, making it valuable for diverse applications .
Properties
CAS No. |
91647-48-2 |
|---|---|
Molecular Formula |
C12H17N5O2S |
Molecular Weight |
295.36 g/mol |
IUPAC Name |
2-[2-amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid |
InChI |
InChI=1S/C12H17N5O2S/c1-7(2)3-4-17-6-14-9-10(17)15-12(13)16-11(9)20-5-8(18)19/h6-7H,3-5H2,1-2H3,(H,18,19)(H2,13,15,16) |
InChI Key |
PNQMEMRVYMMLGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=NC2=C1N=C(N=C2SCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



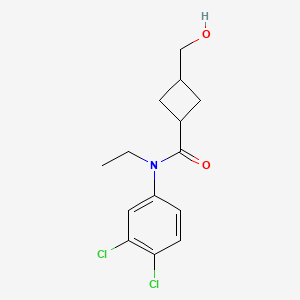
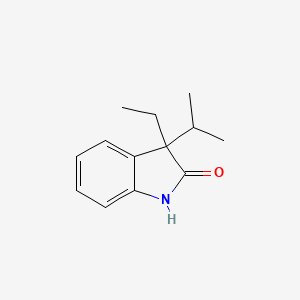
![6-Chloro-3-cyclohexyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13106670.png)
![3,4,5-Tris[(2-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B13106672.png)

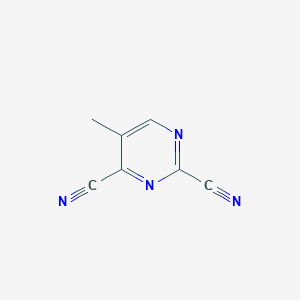
![5-Ethoxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13106696.png)

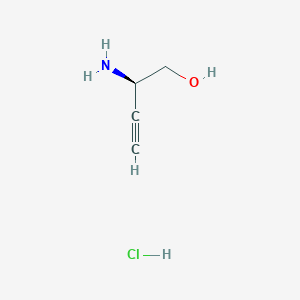
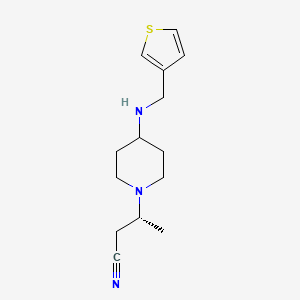
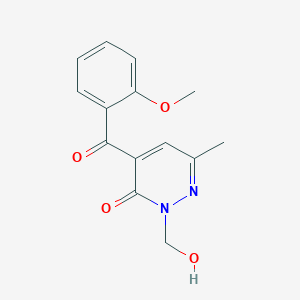

![Imidazo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B13106749.png)
